Centbucridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

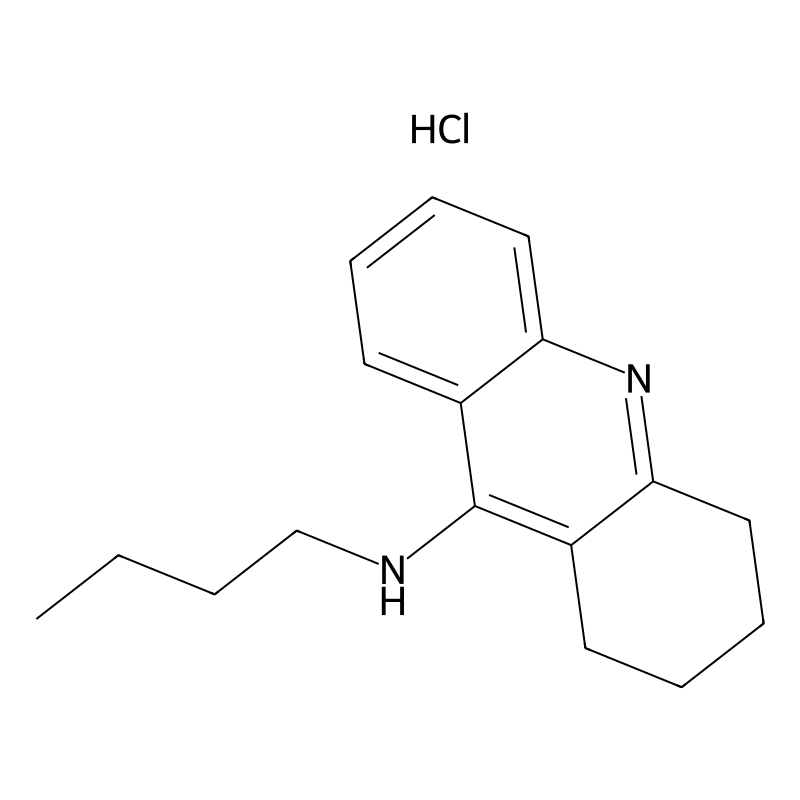

Centbucridine, chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride, is a novel local anesthetic agent that belongs to the class of quinoline derivatives. It is characterized by its unique structure, which distinguishes it from traditional local anesthetics such as lignocaine (lidocaine), which are typically classified as either esters or amides. Centbucridine was developed in India and has been studied primarily for its efficacy and safety in dental and surgical applications. Its formulation allows for effective pain management without the vasodilatory effects commonly associated with other local anesthetics .

- Quaternization: The nitrogen atom in the butylamino group can react with alkyl halides to form quaternary ammonium salts, enhancing its solubility and potentially modifying its pharmacological properties.

- Hydrochloride Formation: The hydrochloride salt of Centbucridine is commonly used to improve stability and solubility in aqueous solutions, making it suitable for injection.

- Degradation Reactions: Like many local anesthetics, Centbucridine can degrade under acidic or basic conditions, which may affect its potency and duration of action.

Centbucridine exhibits significant local anesthetic activity. Studies have demonstrated that:

- It provides longer-lasting anesthesia compared to lignocaine, making it advantageous in procedures requiring extended pain control.

- It has a favorable safety profile, with minimal side effects reported in clinical trials .

- Its mechanism of action involves blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses responsible for pain sensation .

The synthesis of Centbucridine involves several steps:

- Formation of Tetrahydroacridine: The initial step typically involves the cyclization of appropriate precursors to form the tetrahydroacridine core.

- Alkylation: The introduction of the butylamino group is achieved through alkylation reactions with butyl halides.

- Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility for clinical applications.

These methods highlight the compound's complexity and the careful consideration required during synthesis to ensure purity and efficacy .

Centbucridine is primarily used as a local anesthetic in various medical settings:

- Dental Procedures: It has been evaluated for its efficacy in dental extractions, showing longer duration of anesthesia compared to traditional agents like lignocaine .

- Surgical Anesthesia: Studies have also explored its use in spinal anesthesia, indicating potential applications beyond dental procedures .

- Pain Management: Its effectiveness in managing acute pain situations makes it a valuable addition to anesthetic options available for healthcare providers.

Research on Centbucridine has focused on its interactions with other medications and physiological responses:

- Comparative Studies: Clinical trials have compared Centbucridine with lignocaine and other anesthetics, demonstrating its comparable efficacy with advantages in duration and side effects .

- Vasoconstrictor Properties: Unlike many local anesthetics that require vasoconstrictors like adrenaline to prolong their effects, Centbucridine possesses inherent vasoconstrictor properties that enhance its performance without additional agents .

Several compounds share similarities with Centbucridine in terms of structure or function. Here are some notable examples:

| Compound Name | Classification | Unique Features |

|---|---|---|

| Lignocaine | Amide | Commonly used; requires vasoconstrictor for efficacy |

| Bupivacaine | Amide | Longer duration; higher cardiotoxicity risk |

| Ropivacaine | Amide | Less cardiotoxic than bupivacaine; used in labor |

| Prilocaine | Amide | Methemoglobinemia risk; often used in dental settings |

| Articaine | Ester | Rapid onset; often used in dentistry |

Centbucridine's uniqueness lies in its non-ester, non-amide classification and its inherent vasoconstrictor properties, which differentiate it from other local anesthetics. This positions it as a promising alternative for patients who may not tolerate traditional agents or where vasoconstrictors are contraindicated .

The synthetic pathway for centbucridine follows a well-established organic chemistry approach involving nucleophilic substitution reactions on tetrahydroacridine scaffolds [5]. The primary synthetic route involves the reaction of 4-chloro-1,2,3,4-tetrahydroacridine with butylamine under controlled conditions . This methodology represents a classic example of nucleophilic aromatic substitution, where the chlorine atom serves as a leaving group facilitating the introduction of the butylamino functionality.

The complete synthetic sequence begins with anthranilic acid as the starting material [5]. Anthranilic acid undergoes condensation with cyclohexanone to yield 5-hydroxy-1,2,3,4-tetrahydroacridine through a cyclization reaction that forms the tricyclic acridine core structure [5]. This initial step establishes the fundamental heterocyclic framework that defines the structural identity of centbucridine and related tetrahydroacridine derivatives.

The hydroxytetrahydroacridine intermediate is subsequently converted to 5-chloro-1,2,3,4-tetrahydroacridine through treatment with phosphorus oxychloride [5]. This halogenation step activates the molecule for the subsequent nucleophilic substitution reaction by introducing a good leaving group at the 5-position. The use of phosphorus oxychloride represents a standard methodology in organic synthesis for converting hydroxyl groups to chloride substituents, particularly in aromatic systems where enhanced reactivity is required.

The final synthetic transformation involves aminolysis of the chlorotetrahydroacridine intermediate with n-butylamine to afford centbucridine [5]. This nucleophilic substitution proceeds through displacement of the chloride ion by the primary amine, forming the characteristic butylamino group that contributes significantly to the compound's pharmacological properties. The reaction conditions typically require elevated temperatures to promote efficient nucleophilic attack and complete conversion of the starting material.

Alternative synthetic approaches have been explored for related tetrahydroacridine derivatives, including Pfitzinger condensation reactions and cyclization methodologies involving various nitrogen-containing precursors [6] [7] [8]. These methods demonstrate the versatility of tetrahydroacridine synthesis and provide insights into potential optimization strategies for centbucridine production. The diversity of synthetic approaches reflects the importance of this structural class in medicinal chemistry and the ongoing research efforts to develop more efficient synthetic routes.

Contemporary research in tetrahydroacridine synthesis has focused on developing more sustainable and efficient methodologies, including solid-phase synthesis techniques and environmentally benign reaction conditions [8]. These advances provide valuable context for optimizing centbucridine synthesis protocols and may offer opportunities for improving the overall efficiency and environmental impact of the production process.

Optimization of Reaction Conditions for Industrial Scale-Up

Industrial scale-up of centbucridine production requires systematic optimization of reaction parameters to ensure consistent product quality, maximize yield, and minimize production costs [9]. The key factors influencing the synthetic process include reaction temperature, solvent selection, reagent concentrations, reaction time, and purification procedures. Each parameter must be carefully controlled to maintain reproducible results across different batch sizes and production campaigns.

Temperature optimization represents a critical aspect of the scale-up process, as the nucleophilic substitution reaction between 4-chloro-1,2,3,4-tetrahydroacridine and butylamine requires sufficient thermal energy to overcome the activation barrier [9]. The reaction typically proceeds at temperatures between 60-80°C, with optimal conditions determined through systematic evaluation of temperature profiles and reaction kinetics. Higher temperatures may accelerate the reaction rate but can also promote side reactions and degradation pathways that reduce product purity and yield.

Solvent selection plays a crucial role in determining reaction efficiency and product quality . The synthesis commonly employs polar protic solvents such as ethanol or methanol, which facilitate dissolution of reactants and promote nucleophilic substitution reactions . The choice of solvent affects reaction kinetics, product solubility, and purification requirements, making it essential to evaluate multiple solvent systems during process development. Considerations include boiling point compatibility with reaction temperatures, toxicity profiles for regulatory compliance, and recycling potential for environmental sustainability.

Reagent stoichiometry optimization ensures efficient conversion while minimizing waste and production costs [9]. The molar ratio of 4-chloro-1,2,3,4-tetrahydroacridine to butylamine must be carefully balanced to achieve complete conversion without excessive reagent consumption. Typically, a slight excess of butylamine is employed to drive the reaction to completion, but the optimal ratio requires experimental determination based on reaction kinetics and economic considerations.

Reaction time optimization involves establishing the minimum duration required to achieve acceptable conversion levels while maintaining product quality [9]. Extended reaction times may improve conversion but can also promote formation of impurities and degradation products. Process analytical technology applications, including real-time monitoring of reaction progress through spectroscopic methods, enable precise control of reaction endpoints and optimization of batch cycle times.

Mixing and mass transfer considerations become increasingly important at industrial scale, where efficient heat and mass transfer are essential for maintaining reaction uniformity [10] [11]. Reactor design parameters, including agitation speed, impeller geometry, and heat exchange capacity, must be optimized to ensure consistent reaction conditions throughout the entire batch volume. Scale-up studies typically involve systematic evaluation of mixing parameters and heat transfer coefficients to maintain equivalent reaction performance across different reactor sizes.

Quality by design principles provide a framework for systematic optimization of centbucridine production processes [9] [12]. This approach involves identification of critical quality attributes, establishment of design spaces for process parameters, and implementation of control strategies that ensure consistent product quality. Statistical experimental design methods, including factorial designs and response surface methodology, enable efficient exploration of parameter space and identification of optimal operating conditions.

Purification Techniques and Quality Control Standards

Purification of centbucridine hydrochloride requires implementation of robust separation techniques to achieve pharmaceutical-grade purity levels and remove process-related impurities [13]. The primary purification method involves recrystallization from appropriate solvents, which provides effective separation of the desired product from unreacted starting materials, side products, and other impurities. The selection of recrystallization conditions significantly influences product purity, yield, and crystal morphology.

Recrystallization methodology for centbucridine typically employs polar solvents that provide favorable solubility characteristics for the compound [14] [15]. The process involves dissolution of crude centbucridine hydrochloride in hot solvent, followed by controlled cooling to promote crystal formation and precipitation of purified product. The temperature-dependent solubility behavior of centbucridine enables effective separation from impurities that exhibit different solubility profiles under the chosen conditions.

Solvent selection for recrystallization requires evaluation of multiple parameters, including solubility temperature dependence, impurity rejection capabilities, crystal morphology effects, and safety considerations [14] [15]. Common solvents include ethanol, methanol, and water-alcohol mixtures, each offering distinct advantages for specific purification objectives. The optimal solvent system provides high solubility at elevated temperatures with significant solubility reduction upon cooling, enabling efficient product recovery while maximizing impurity rejection.

Crystallization kinetics and nucleation control represent important aspects of the purification process that influence product quality and reproducibility [16] [17] [18]. Controlled cooling rates and seeding strategies enable manipulation of crystal size distribution and morphology, which affect downstream processing characteristics including filtration efficiency, drying behavior, and tableting properties. Understanding crystallization mechanisms allows optimization of purification protocols to achieve desired product specifications consistently.

High-performance liquid chromatography serves as a primary analytical technique for quality control assessment of centbucridine purity [19] [20] [21]. HPLC methods provide quantitative determination of the active compound and identification of process-related impurities, degradation products, and residual starting materials. Method development involves optimization of chromatographic conditions, including mobile phase composition, column selection, detection wavelength, and gradient profiles to achieve adequate separation and sensitivity.

Analytical method validation follows established pharmaceutical guidelines to ensure reliability, accuracy, and precision of quality control testing [22] [21] [23]. Validation parameters include specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness evaluation. These studies demonstrate that analytical methods are suitable for their intended purpose and provide confidence in quality control results throughout the product lifecycle.

Impurity profiling represents a critical component of quality control standards for centbucridine production [24] [25]. Process-related impurities may include unreacted starting materials, synthetic intermediates, side products from competing reactions, and degradation products formed during synthesis or storage. Identification and quantification of these impurities require sophisticated analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to establish structural identity and develop appropriate control strategies.

Quality control specifications establish acceptable limits for active content, impurity levels, residual solvents, water content, and other critical quality attributes [22] [26]. These specifications are based on safety assessments, analytical method capabilities, and manufacturing process capabilities, ensuring that product quality meets regulatory requirements and patient safety standards. Specification development involves statistical analysis of batch data and risk assessment of potential quality variations.

Stability Studies Under Various Environmental Conditions

Stability testing of centbucridine follows International Council for Harmonisation guidelines to establish appropriate storage conditions and shelf-life specifications [27] [28] [29]. The comprehensive stability program evaluates the compound's behavior under various environmental conditions, including different temperature and humidity combinations that represent global climatic zones. These studies provide essential data for establishing storage recommendations and expiration dating for commercial drug products.

Long-term stability testing involves storage of centbucridine samples at controlled temperature and humidity conditions representative of intended storage environments [28] [29] [30]. Zone IV conditions, representing hot and humid tropical climates, typically require storage at 30°C ± 2°C and 65% relative humidity ± 5% for minimum periods of 12 months [28]. These conditions represent some of the most challenging environmental stresses encountered during global distribution and storage of pharmaceutical products.

Accelerated stability testing employs elevated temperature and humidity conditions to predict long-term stability behavior through accelerated degradation kinetics [28] [29] [31]. Standard accelerated conditions include storage at 40°C ± 2°C and 75% relative humidity ± 5% for minimum periods of 6 months [28]. These studies enable prediction of stability performance and identification of potential degradation pathways that may occur during extended storage periods.

Intermediate stability testing provides additional data points for stability assessment, particularly when significant changes occur during accelerated testing [28] [29]. Intermediate conditions typically involve storage at 30°C ± 2°C and 65% relative humidity ± 5% for 6-month periods [28]. This testing tier helps establish the relationship between temperature, humidity, and degradation rates, enabling more accurate stability predictions and risk assessments.

Stress testing involves exposure of centbucridine to extreme conditions to identify potential degradation pathways and validate analytical methods [29] [32]. These studies typically evaluate the effects of elevated temperatures, high humidity levels, oxidative conditions, photodegradation, and pH extremes on compound stability. Stress testing provides valuable information about intrinsic stability characteristics and potential degradation mechanisms that may require monitoring during routine stability assessment.

Analytical methods for stability testing must demonstrate stability-indicating capability to detect and quantify degradation products that may form during storage [29] [32] [22]. Method development involves forced degradation studies to identify potential degradants and establish chromatographic conditions that provide adequate separation between the active compound and degradation products. These methods enable accurate assessment of compound stability and detection of quality changes over time.

Accelerated predictive stability approaches offer alternative methodologies for rapid stability assessment using extreme temperature and humidity conditions over shortened time periods [31] [33]. These studies employ mathematical modeling based on Arrhenius kinetics and humidity-modified equations to predict long-term stability behavior from short-term data. While not suitable for regulatory submission as primary stability data, these approaches provide valuable insights for formulation development and process optimization.

Photostability testing evaluates the sensitivity of centbucridine to light exposure under controlled conditions [29] [30]. These studies follow ICH Q1B guidelines and involve exposure to both fluorescent light and ultraviolet radiation to assess potential photodegradation. Results inform packaging requirements and storage recommendations to maintain product quality throughout the distribution chain.

Container closure system compatibility studies evaluate the interaction between centbucridine and packaging materials under stability conditions [29] [30]. These studies assess potential migration of packaging components into the drug product and adsorption of active compound onto container surfaces. Results support selection of appropriate packaging materials and establishment of specifications for extractable and leachable substances.

Stability data analysis involves statistical evaluation of analytical results to establish trends, identify significant changes, and determine shelf-life specifications [29] [30]. Mathematical modeling approaches, including linear regression and confidence interval calculations, provide quantitative assessment of stability behavior and support establishment of expiration dating. The analysis considers both individual attribute trends and overall product quality profiles to ensure comprehensive stability assessment.

Centbucridine exerts its local anesthetic effects through voltage-dependent blockade of sodium channels, specifically targeting the inner pore region of these transmembrane proteins [1] [2]. The molecular mechanism involves binding to critical aromatic residues, particularly phenylalanine (F1764) and tyrosine (Y1771) located in the sixth transmembrane segment (S6) of domain IV [3] [4]. This binding site represents the classical local anesthetic receptor, positioned approximately 11 Ångströms apart on the same face of the protein helix [4].

The compound exhibits use-dependent block characteristics, demonstrating preferential affinity for inactivated channel states over open and resting states [1] [3]. This state-dependent binding pattern follows the modulated receptor hypothesis, where the drug shows lowest affinity for closed channels, higher affinity for open channels, and maximal affinity for inactivated channel states [1]. The molecular length of centbucridine (10-15 Ångströms) corresponds optimally with the spatial arrangement of the aromatic binding residues, facilitating effective drug-channel interactions through hydrophobic and π-electron interactions [4].

Electrophysiological studies reveal that centbucridine functions through both physical occlusion and electrostatic mechanisms [3]. The positively charged tertiary amine group of centbucridine, when bound near the selectivity filter, creates an energy barrier that electrostatically impedes sodium ion permeation [3]. This dual mechanism contributes to the compound's potent channel blocking activity, as the drug molecule not only physically occupies the pore space but also generates positive potential fields that repel permeant sodium ions [3].

Potency Comparison with Classical Local Anesthetics

Centbucridine demonstrates superior anesthetic potency compared to classical local anesthetics, exhibiting 4-5 times greater potency than lidocaine in controlled clinical studies [5] [6] [7]. This enhanced potency allows for the use of significantly lower concentrations (0.5% centbucridine versus 2% lidocaine) while maintaining equivalent or superior anesthetic efficacy [8] [9].

Comparative onset times show no statistically significant difference between centbucridine and lidocaine, with centbucridine achieving anesthetic effect in 2.7-3.7 minutes compared to lidocaine's 2.9-3.0 minutes (p = 0.121) [9]. However, the duration of anesthetic action shows marked superiority for centbucridine, providing 151 ± 44.4 minutes of anesthesia compared to lidocaine's 111 ± 24.9 minutes (p < 0.001) [9].

Clinical studies demonstrate that centbucridine's enhanced potency stems from its unique quinoline derivative structure, which differs fundamentally from the ester and amide classifications of traditional local anesthetics [6] . The compound's non-ester, non-amide classification contributes to its distinct pharmacological profile, including reduced allergic potential and superior tissue penetration characteristics [7] .

Dose-response relationships indicate that centbucridine achieves maximal anesthetic effect at concentrations where lidocaine requires additional vasoconstrictors for comparable efficacy [9]. The compound's inherent vasoconstrictor properties eliminate the need for adrenaline supplementation, reducing overall drug burden and associated cardiovascular risks [6] [7].

Duration of Action and Tissue Diffusion Characteristics

Centbucridine exhibits superior tissue diffusion characteristics compared to classical local anesthetics, attributed to its enhanced lipophilicity and unique molecular structure [12] [13]. The compound's molecular weight of 290.8 g/mol and quinoline derivative structure facilitate improved penetration through lipid membranes and enhanced distribution within target tissues .

Tissue penetration studies demonstrate that centbucridine achieves superior bone and soft tissue diffusion compared to lidocaine [12] [13]. This enhanced diffusion capacity contributes to more reliable anesthesia in procedures requiring deep tissue penetration, such as dental extractions and surgical interventions [13]. The improved tissue distribution characteristics result from the compound's optimal balance of lipophilicity and hydrophilicity, allowing effective membrane penetration while maintaining adequate aqueous solubility for distribution [12].

The duration of sensory block with centbucridine extends significantly beyond that of lidocaine, providing 151 ± 44.4 minutes of effective anesthesia compared to lidocaine's 111 ± 24.9 minutes [9]. This prolonged duration results from the compound's sustained tissue retention and slower systemic clearance, attributed to its unique pharmacokinetic profile [7] [14].

Protein binding characteristics of centbucridine demonstrate moderate to high affinity for plasma proteins, contributing to sustained drug availability and prolonged anesthetic effect [15]. The compound's diffusion kinetics show rapid initial tissue penetration followed by sustained release patterns, optimizing both onset and duration of anesthetic action [12] [13].

Vasoactive Properties and Hemodynamic Impact Studies

Centbucridine possesses inherent vasoconstrictor properties that distinguish it from classical local anesthetics, eliminating the requirement for additional vasoconstrictive agents such as adrenaline [6] [7] [9]. This intrinsic vasoactivity provides hemodynamic advantages, particularly in patients where adrenaline administration is contraindicated due to cardiovascular conditions [7] [16].

Hemodynamic monitoring studies demonstrate excellent cardiovascular stability with centbucridine administration [9] [7]. Heart rate measurements show minimal changes from baseline (75.50 ± 4.28 bpm to 76.16 ± 4.16 bpm at 10 minutes post-injection), with only transient, clinically insignificant elevation (p < 0.05) [9]. Blood pressure parameters remain stable throughout the anesthetic period, with no significant changes in systolic or diastolic pressures [9].

Comparative hemodynamic studies between centbucridine and lidocaine with adrenaline reveal similar cardiovascular responses, but centbucridine achieves these effects without requiring exogenous vasoconstrictors [9]. This represents a significant clinical advantage, as it reduces the risk of adrenaline-related cardiovascular complications while maintaining hemodynamic stability [15] [7].

The vasoconstrictor mechanism of centbucridine operates through alpha-adrenergic receptor activation, providing localized vascular constriction that enhances anesthetic duration and reduces systemic absorption [17] [6]. This intrinsic vasoactivity contributes to the compound's superior safety profile in medically compromised patients, particularly those with hypertension, cardiac arrhythmias, or hyperthyroidism [7] [9].

Purity

Exact Mass

Appearance

Storage

UNII

Wikipedia

Bucricaine hydrochloride

Dates

2: Dugal A, Khanna R, Patankar A. A comparative study between 0.5% centbucridine HCl and 2% lignocaine HCl with adrenaline (1:2,00,000). J Maxillofac Oral Surg. 2009 Sep;8(3):221-3. doi: 10.1007/s12663-009-0054-3. Epub 2009 Nov 21. PubMed PMID: 23139512; PubMed Central PMCID: PMC3454236.

3: Ghose S, Biswas NR, Das GK, Sethi A, Verma B, Jhingan S, Pandey RM. A prospective randomized double masked controlled clinical trial to determine the efficacy of multiple drop centbucridine as an ocular surface anaesthetic. Indian J Physiol Pharmacol. 2004 Oct;48(4):466-70. PubMed PMID: 15907056.

4: Biswas NR, Verma B, Ghose S, Das GK, Beri S, Pandey RM. Centbucridine, a newer topical anaesthetic compared with lignocaine: a randomized double masked single drop instillation clinical trial. Indian J Physiol Pharmacol. 2003 Jan;47(1):67-74. PubMed PMID: 12708126.

5: Beri S, Biswas NR, Shende DR, Das GK, Pandey RM, Ghose S. Injectable centbucridine and lidocaine hydrochloride for intraocular surgery. Ophthalmic Surg Lasers. 1997 Dec;28(12):1027-9. PubMed PMID: 9427994.

6: Giri AK, Khan KA, Srivastava SK, Srivastava RC, Sethi N. Evaluation of the genotoxicity of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (centbucridine): a new local anaesthetic. Cytobios. 1992;72(290-291):159-66. PubMed PMID: 1298580.

7: Dikshit M, Srimal RC. Effect of centbucridine & lignocaine on biochemical changes in isoproterenol induced ischemia in rats. Indian J Med Res. 1991 Aug;94:307-11. PubMed PMID: 1959964.

8: Baveja SK, Singh S. Thin-layer chromatographic examination of the degradation of centbucridine in aqueous solutions. J Chromatogr. 1987 Jun 19;396:337-44. PubMed PMID: 3624379.

9: Gupta PP, Asthana OP, Dhawan BN, Goel R, Shukla KN. Clinical evaluation of centbucridine in ophthalmic surgery. Indian J Med Res. 1985 Feb;81:230-3. PubMed PMID: 4007970.

10: Dasgupta D, Tendulkar BA, Paul T, Satoskar RS. Comparative study of centbucridine and lignocaine for subarachnoid block. J Postgrad Med. 1984 Oct;30(4):207-9. PubMed PMID: 6396404.

11: Suri YV, Patnaik GK, Nayak BC, Gupta PP, Singh D, Dhawan BN. Evaluation of centbucridine for intravenous regional anaesthesia. Indian J Med Res. 1983 May;77:722-7. PubMed PMID: 6618544.

12: Dasgupta D, Garasia M, Gupta KC, Satoskar RS. Randomised double-blind study of centbucridine and lignocaine for subarachnoid block. Indian J Med Res. 1983 Apr;77:512-6. PubMed PMID: 6874041.

13: Samsi AB, Bhalerao RA, Shah SC, Mody BB, Paul T, Satoskar RS. Evaluation of centbucridine as a local anesthetic. Anesth Analg. 1983 Jan;62(1):109-11. PubMed PMID: 6849502.

14: Vacharajani GN, Parikh N, Paul T, Satoskar RS. A comparative study of centbucridine and lidocaine in dental extraction. Int J Clin Pharmacol Res. 1983;3(4):251-5. PubMed PMID: 6678822.

15: Suri YV, Singhal AP, Phadke VK, Rajauria SS, Singh D, Gupta PP, Dhawan BN. Double blind study on centbucridine for subarachnoid and extradural anaesthesia. Indian J Med Res. 1982 Dec;76:875-81. PubMed PMID: 6762988.

16: Gupta PP, Tangri AN, Saxena RC, Dhawan BN. Clinical pharmacology studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):344-6. PubMed PMID: 7183539.

17: Gupta PP, Nityanand S, Shipstone AC, Dhawan BN. Experimental evaluation of potential neurotoxicity of 4-N-butylamino 1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):339-43. PubMed PMID: 7183538.

18: Sethi N, Mukherjee SK. Teratogenic studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):337-8. PubMed PMID: 7183537.

19: Nityanand S, Sethi N, Srivastava GN, Roy AK, Mukherjee SK. Chronic toxicity studies on 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):334-6. PubMed PMID: 7183536.

20: Patnaik GK, Dhawan BN. Pharmacological study of 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride (Centbucridine)--a new local anaesthetic agent. Indian J Exp Biol. 1982 Apr;20(4):330-3. PubMed PMID: 7183535.